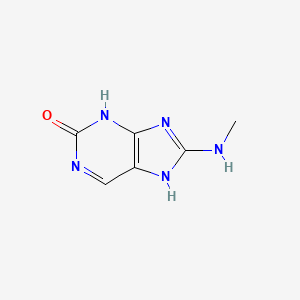![molecular formula C9H5N3O B11916038 [1,2]Oxazolo[4,3-F]quinoxaline CAS No. 27629-48-7](/img/structure/B11916038.png)
[1,2]Oxazolo[4,3-F]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[4,3-f]quinoxaline is a heterocyclic compound that combines the structural features of isoxazole and quinoxaline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4,3-f]quinoxaline typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with isoxazole precursors under specific conditions. For example, the reaction of 2,3-diaminoquinoxaline with α,β-unsaturated carbonyl compounds in the presence of a base can yield Isoxazolo[4,3-f]quinoxaline .
Industrial Production Methods
Industrial production methods for Isoxazolo[4,3-f]quinoxaline are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. Transition-metal-free catalysis and green chemistry approaches are often employed to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[4,3-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce aminoquinoxalines .
Scientific Research Applications
Isoxazolo[4,3-f]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Isoxazolo[4,3-f]quinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved often include modulation of signaling cascades and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Known for its wide range of biological activities.
Quinoxaline: Noted for its antimicrobial and anticancer properties.
Thiazole: Another heterocyclic compound with significant medicinal applications
Uniqueness
Isoxazolo[4,3-f]quinoxaline is unique due to its combined structural features of isoxazole and quinoxaline, which confer a distinct set of chemical and biological properties. This dual nature allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
CAS No. |
27629-48-7 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
[1,2]oxazolo[4,3-f]quinoxaline |
InChI |
InChI=1S/C9H5N3O/c1-2-8-9(11-4-3-10-8)6-5-13-12-7(1)6/h1-5H |
InChI Key |
JWYUEPRVYWDZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=CON=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)



![[1,2,3]Triazolo[5,1-a]isoquinoline](/img/structure/B11916001.png)





